Ortho-Fluorophenoxy vs. Des-Fluoro Phenoxy Analog: Physicochemical Property Differentiation
The ortho-fluorine substitution on the terminal phenoxy ring of the target compound (MW = 280.32 g/mol, predicted clogP ≈ 2.86, tPSA ≈ 51.2 Ų) distinguishes it from the direct des-fluoro analog, 6-methyl-2-[(2-phenoxyethyl)thio]pyrimidin-4(1H)-one (MW = 262.33 g/mol) [1] . The fluorine atom contributes an additional ~18 Da mass and, critically, alters electron density distribution on the aromatic ring, which modulates π-stacking interactions, oxidative metabolism susceptibility, and ¹⁹F NMR detectability—a feature absent in the des-fluoro comparator [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) comparison |
|---|---|
| Target Compound Data | MW = 280.32 g/mol; predicted clogP ≈ 2.86; tPSA ≈ 51.2 Ų |
| Comparator Or Baseline | 6-Methyl-2-[(2-phenoxyethyl)thio]pyrimidin-4(1H)-one: MW = 262.33 g/mol; predicted clogP lower (no fluorine contribution) |
| Quantified Difference | ΔMW ≈ +18 Da; estimated ΔclogP ≈ +0.2 to +0.4 log units (ortho-F contribution) |
| Conditions | Predicted physicochemical properties (in silico); experimental logP not determined for either compound |
Why This Matters
The ortho-fluorine atom enables ¹⁹F NMR-based quantitative tracking in complex biological matrices and provides a measurable mass shift for LC-MS discrimination—capabilities unavailable with the non-fluorinated analog.
- [1] Sildrug EOS93165. Predicted clogP: 2.86; MW: 280.32; tPSA: 51.22; HBA: 4; HBD: 1. ECBD Database, IBB Warsaw. View Source
- [2] Müller, K., Faeh, C., & Diederich, F. 'Fluorine in Pharmaceuticals: Looking Beyond Intuition.' Science, 2007, 317(5846), 1881–1886. View Source
